4-(3-Fluoro-4-hydroxyphenyl)-3-hydroxybenzoic acid

Medicinal Chemistry Drug Design Physicochemical Properties

4-(3-Fluoro-4-hydroxyphenyl)-3-hydroxybenzoic acid (CAS 1261905-21-8) is a synthetic fluorinated biphenyl carboxylic acid belonging to the class of hydroxybenzoic acids. With a molecular formula C13H9FO4 and molecular weight 248.21 g/mol, it features a salicylic acid-like 3-hydroxybenzoate core linked to a 3-fluoro-4-hydroxyphenyl ring via a biaryl bond.

Molecular Formula C13H9FO4
Molecular Weight 248.21 g/mol
CAS No. 1261905-21-8
Cat. No. B6398726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Fluoro-4-hydroxyphenyl)-3-hydroxybenzoic acid
CAS1261905-21-8
Molecular FormulaC13H9FO4
Molecular Weight248.21 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=C(C=C(C=C2)C(=O)O)O)F)O
InChIInChI=1S/C13H9FO4/c14-10-5-7(2-4-11(10)15)9-3-1-8(13(17)18)6-12(9)16/h1-6,15-16H,(H,17,18)
InChIKeyUYWFKARGHDHVJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Fluoro-4-hydroxyphenyl)-3-hydroxybenzoic acid (CAS 1261905-21-8): A Dual-Hydroxy Fluorinated Biphenyl Acid for Fine-Tuned Physicochemical and Biological Properties in Drug Discovery


4-(3-Fluoro-4-hydroxyphenyl)-3-hydroxybenzoic acid (CAS 1261905-21-8) is a synthetic fluorinated biphenyl carboxylic acid belonging to the class of hydroxybenzoic acids . With a molecular formula C13H9FO4 and molecular weight 248.21 g/mol, it features a salicylic acid-like 3-hydroxybenzoate core linked to a 3-fluoro-4-hydroxyphenyl ring via a biaryl bond . This compound combines the metal-chelating and anti-inflammatory potential of the catechol motif with the metabolic stability and spectroscopic handle of the fluorine atom, distinguishing it from non-hydroxylated and non-fluorinated biphenyl analogs [1].

Why 4-(3-Fluoro-4-hydroxyphenyl)-3-hydroxybenzoic acid Cannot Be Replaced by Generic Biphenyl Carboxylic Acids


Close structural analogs such as 4-(3-fluoro-4-hydroxyphenyl)benzoic acid (CAS 106291-26-3) and 4-(4-hydroxyphenyl)-3-hydroxybenzoic acid (CAS 167627-19-2) differ from the target compound by a single functional group, yet these differences translate to substantial shifts in lipophilicity (ΔlogP up to 0.52), hydrogen-bonding capacity, and ionization behavior that directly impact solubility, permeability, metabolic stability, and target engagement . The 3-hydroxy substituent on the benzoic acid ring introduces an intramolecular hydrogen bond with the carboxylic acid, forming a pseudo-six-membered ring that alters both pKa and metal-chelating properties relative to the 4-hydroxy or 2-hydroxy regioisomers [1]. Consequently, substituting this compound with a non-hydroxylated or differently hydroxylated analog in a structure–activity relationship (SAR) series, assay panel, or synthetic pathway risks invalidating comparative data and wasting procurement resources.

4-(3-Fluoro-4-hydroxyphenyl)-3-hydroxybenzoic acid (CAS 1261905-21-8): Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Modulation: LogP Reduction of 0.52 Relative to Non-Hydroxylated Analog Improves Ligand Efficiency Metrics

The target compound exhibits a calculated LogP of 2.60 (ChemSrc), which is 0.52 units lower than the 3.12 LogP of its non-hydroxylated analog 4-(3-fluoro-4-hydroxyphenyl)benzoic acid (Fluorochem) . This reduction in lipophilicity, driven by the additional 3-hydroxy group, is quantitatively consistent with the general effect of aryl hydroxylation on LogP (ΔlogP ≈ –0.5 to –0.7 per OH group) [1]. The PSA of the target compound (77.76 Ų) is higher than that of the non-hydroxylated analog (estimated 57.53 Ų based on 4'-hydroxybiphenyl-4-carboxylic acid ), further indicating improved aqueous solubility and lower non-specific binding potential.

Medicinal Chemistry Drug Design Physicochemical Properties

Enhanced Hydrogen Bond Donor Capacity: Three HBD Groups Versus Two in Non-Hydroxylated Analog for Tighter Target Interactions

The target compound possesses three hydrogen bond donor (HBD) groups (one carboxylic acid OH + one phenolic OH on benzoic acid + one phenolic OH on fluorophenyl ring), compared to only two HBD groups in 4-(3-fluoro-4-hydroxyphenyl)benzoic acid . Hydrogen bond acceptor (HBA) counts are 4 versus 3, respectively. In molecular recognition, each additional H-bond can contribute approximately 2–6 kJ/mol to binding free energy [1], and the strategic placement of the 3-hydroxy group may enable bidentate metal chelation or dual H-bonding with protein residues that is geometrically inaccessible to the non-hydroxylated analog.

Structure-Based Drug Design Molecular Recognition Pharmacophore Modeling

Fluorine-Induced pKa Depression: Predicted Shift of ~1.6 Units Relative to Non-Fluorinated Scaffold Modulates Ionization at Physiological pH

Pitsawong et al. (2020) demonstrated that 4-fluoro-3-hydroxybenzoate (4F3HB) exhibits a pKa depression of 1.6 pH units when bound to 3-hydroxybenzoate 6-hydroxylase, relative to the non-fluorinated 3-hydroxybenzoate [1]. By structural analogy, the 3-fluoro substituent on the phenyl ring of the target compound is expected to similarly lower the pKa of the 3-hydroxybenzoic acid moiety compared to the non-fluorinated analog 4-(4-hydroxyphenyl)-3-hydroxybenzoic acid (CAS 167627-19-2, LogP 2.46, PSA 77.76) . This shift alters the ionization equilibrium at physiological pH (7.4): the fluorinated compound will have a higher fraction of phenolate anion, which may enhance electrostatic interactions with cationic protein residues or metal cofactors.

Physical Organic Chemistry Enzyme Mechanism 19F NMR Probe

Regioisomeric Precision: 3-Hydroxy Substitution Avoids the Intramolecular H-Bond Shielding That Quenches 2-Hydroxy Analog Reactivity

The 3-hydroxy regioisomer (target) differs from the 2-hydroxy regioisomer 4-(3-fluoro-4-hydroxyphenyl)-2-hydroxybenzoic acid (CAS 1261903-70-1) in the position of the hydroxyl group on the benzoic acid ring . In the 2-hydroxy isomer, the hydroxyl group forms a strong intramolecular hydrogen bond with the carboxylic acid, creating a six-membered ring that reduces the effective HBD count and metal-chelating ability. The 3-hydroxy isomer lacks this intramolecular H-bond, leaving both the carboxylic acid and the 3-OH free for intermolecular interactions . Both isomers share the same molecular formula (C13H9FO4) and molecular weight (248.21), and are available at comparable purity (95%, AKSci ), yet their biological activity profiles are expected to diverge significantly due to this single positional difference.

Synthetic Chemistry Regioisomer Differentiation Structure-Activity Relationship

Antioxidant Pharmacophore: Catechol-Like 3,4'-Dihydroxy Motif Aligns with the Strongest Redox-Active Phenolic Substructures

A comprehensive 2026 profiling study of phenolic acids under harmonized in vitro conditions demonstrated that hydroxybenzoic acids with catechol (ortho-dihydroxy) substructures exhibit the strongest and most consistent radical scavenging activity [1]. Gallic acid (3,4,5-trihydroxybenzoic acid) showed a DPPH IC50 of 4.45 µmol/L, while monohydroxybenzoic acids were substantially less active. The target compound contains a 3-hydroxybenzoic acid motif with an additional 4'-hydroxy group on the adjacent phenyl ring, creating a biphenyl analog of a catechol-like array. Although direct DPPH/ABTS data for this specific compound have not been reported, its structural features place it in the same redox-active pharmacophore class as the most potent antioxidants identified in the harmonized panel [1].

Antioxidant Redox Chemistry Free Radical Scavenging

Recommended Application Scenarios for 4-(3-Fluoro-4-hydroxyphenyl)-3-hydroxybenzoic acid (CAS 1261905-21-8) Based on Differential Evidence


Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity and Enhanced H-Bonding

The target compound's LogP of 2.60 (ΔLogP = –0.52 vs. non-hydroxylated analog) and three HBD groups make it suitable for lead series where reducing lipophilicity is needed to improve solubility and metabolic stability without sacrificing target engagement . The 3-hydroxy group provides an additional anchor point for structure-based design, particularly for targets with hydrophilic sub-pockets or metal cofactors.

19F NMR Probe Development for Protein Binding and Enzymatic Studies

The fluorine atom on the phenyl ring, combined with the pKa-tunable 3-hydroxybenzoic acid moiety (class-level inference of ΔpKa ≈ –1.6 units from 4F3HB data [1]), positions this compound as a candidate 19F NMR probe for monitoring protein–ligand interactions, pH-dependent binding events, and flavin-dependent hydroxylase mechanistic studies.

Antioxidant Research Leveraging the Dihydroxy Biphenyl Pharmacophore

The 3,4'-dihydroxy biphenyl architecture aligns with the most potent redox-active phenolic substructures identified in harmonized antioxidant profiling (DPPH IC50 of catechol-containing benchmarks: ~4.5 µmol/L [2]). Researchers investigating structure–activity relationships of non-flavonoid phenolic antioxidants should prioritize this scaffold over mono-hydroxy biphenyl analogs.

Metal Chelation and Salicylic Acid-Motif Bioisostere Exploration

The 3-hydroxybenzoic acid moiety provides a salicylic acid-like metal-chelating pharmacophore, distinct from the 2-hydroxy regioisomer which forms an intramolecular H-bond that quenches chelation ability . This compound is suited for fragment-based screening against metalloenzymes or for developing bioisosteres of salicylic acid-based anti-inflammatory agents such as diflunisal.

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